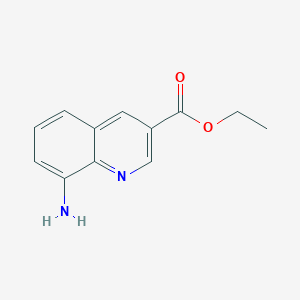

Ethyl 8-aminoquinoline-3-carboxylate

概要

説明

Synthesis Analysis

The synthesis of Ethyl 8-aminoquinoline-3-carboxylate involves the use of ammonium formate and palladium. The mixture is stirred at ambient temperature for 1 hour, filtered through a pad of celite and the pad washed with dichloromethane. The combined filtrate and washings are evaporated to dryness .Molecular Structure Analysis

The molecular formula of Ethyl 8-aminoquinoline-3-carboxylate is C12H12N2O2 . The InChI Key is FLYPPJMEMJHTTQ-UHFFFAOYSA-N .Chemical Reactions Analysis

8-Aminoquinoline is a common nitrogen-containing heterocyclic framework in many natural products, functional materials, and useful drugs. It has been developed as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization in recent years .Physical And Chemical Properties Analysis

Ethyl 8-aminoquinoline-3-carboxylate has a molecular weight of 216.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The exact mass is 216.089877630 g/mol and the monoisotopic mass is 216.089877630 g/mol .科学的研究の応用

1. Innovative Synthesis Techniques Ethyl 8-aminoquinoline-3-carboxylate derivatives serve as pivotal intermediates in the synthesis of diversely substituted 3-aminoquinolines. A notable method includes the addition of mono- and dianions of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes, followed by silylating or acylating agent action. This process efficiently leads to 3-aminoquinoline carboxylic acid derivatives, which upon hydrolysis and decarboxylation, yield 3-aminoquinolines (Bujok et al., 2010).

2. Chelation-Assisted C–H Functionalization The molecule plays a significant role in chelation-assisted C–H alkylation, as seen in copper-catalyzed reactions involving 8-aminoquinolines. The procedure allows for regioselective preparation of C2-adamantyl 8-aminoquinoline scaffolds through decarboxylative alkylation, highlighting its versatility in chemical syntheses (Xiao-Feng Xia et al., 2015).

3. Synthesis of Complex Molecules Ethyl 8-aminoquinoline-3-carboxylate is also essential in the facile one-pot synthesis of complex molecules like benzo[b]naphthyridine-3-carbonitriles. These compounds are synthesized from ortho-aminobenzaldehydes, with ethyl 8-aminoquinoline-3-carboxylate being a key intermediate in the process (Wang et al., 2004).

4. Potential Antibacterial Applications The potential antibacterial properties of ethyl 8-aminoquinoline-3-carboxylate derivatives have been explored, with certain ethyl-2-chloroquinoline-3-carboxylates synthesized from o-aminobenzophenones demonstrating moderate in vitro activity against bacteria like Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

5. Potential Anticancer Applications Research has also delved into the potential anticancer properties of certain derivatives of ethyl 8-aminoquinoline-3-carboxylate. New derivatives were synthesized and tested for their anticancer effect against the breast cancer MCF-7 cell line, demonstrating significant activity and hinting at the molecule's potential in medical applications (Gaber et al., 2021).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

ethyl 8-aminoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)9-6-8-4-3-5-10(13)11(8)14-7-9/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYPPJMEMJHTTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50611620 | |

| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 8-aminoquinoline-3-carboxylate | |

CAS RN |

190138-00-2 | |

| Record name | Ethyl 8-aminoquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50611620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1357910.png)

![5-Methyl-4-(methylsulfanyl)pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1357939.png)

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)